

Molecular weight and formula of Glutarimide-Isoindolinone-NH-PEG4-COOH

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Compound of Interest

Compound Name: *Glutarimide-Isoindolinone-NH-PEG4-COOH*

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In-Depth Technical Guide: Glutarimide-Isoindolinone-NH-PEG4-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of **Glutarimide-Isoindolinone-NH-PEG4-COOH**, a bifunctional molecule designed for use in Proteolysis Targeting Chimera (PROTAC) technology. This molecule serves as a building block in the creation of PROTACs, which are engineered to induce the degradation of specific target proteins.

Core Molecular Attributes

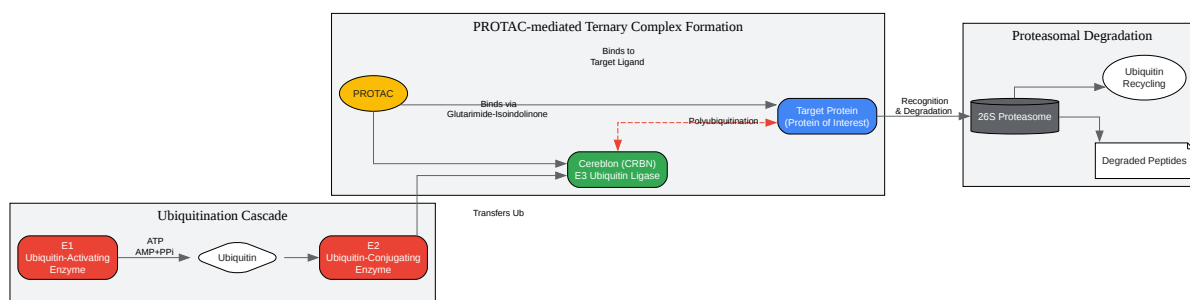
Glutarimide-Isoindolinone-NH-PEG4-COOH is a synthetic E3 ligase ligand-linker conjugate. It incorporates a glutarimide-isoindolinone moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a polyethylene glycol (PEG) linker with a terminal carboxylic acid.[1][2][3] This terminal functional group allows for the covalent attachment of a ligand for a specific protein of interest, thereby completing the PROTAC structure.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₃₃ N ₃ O ₉	[1][2][3]
Molecular Weight	507.53 g/mol	[1][2][3]
Monoisotopic Mass	507.22167964 Da	[1]

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The **Glutarimide-Isoindolinone-NH-PEG4-COOH** molecule is a critical component in PROTACs that target the Cereblon E3 ligase. The glutarimide-isoindolinone portion of the molecule binds to Cereblon, while the other end of the PROTAC (functionalized at the carboxylic acid) binds to a specific protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.



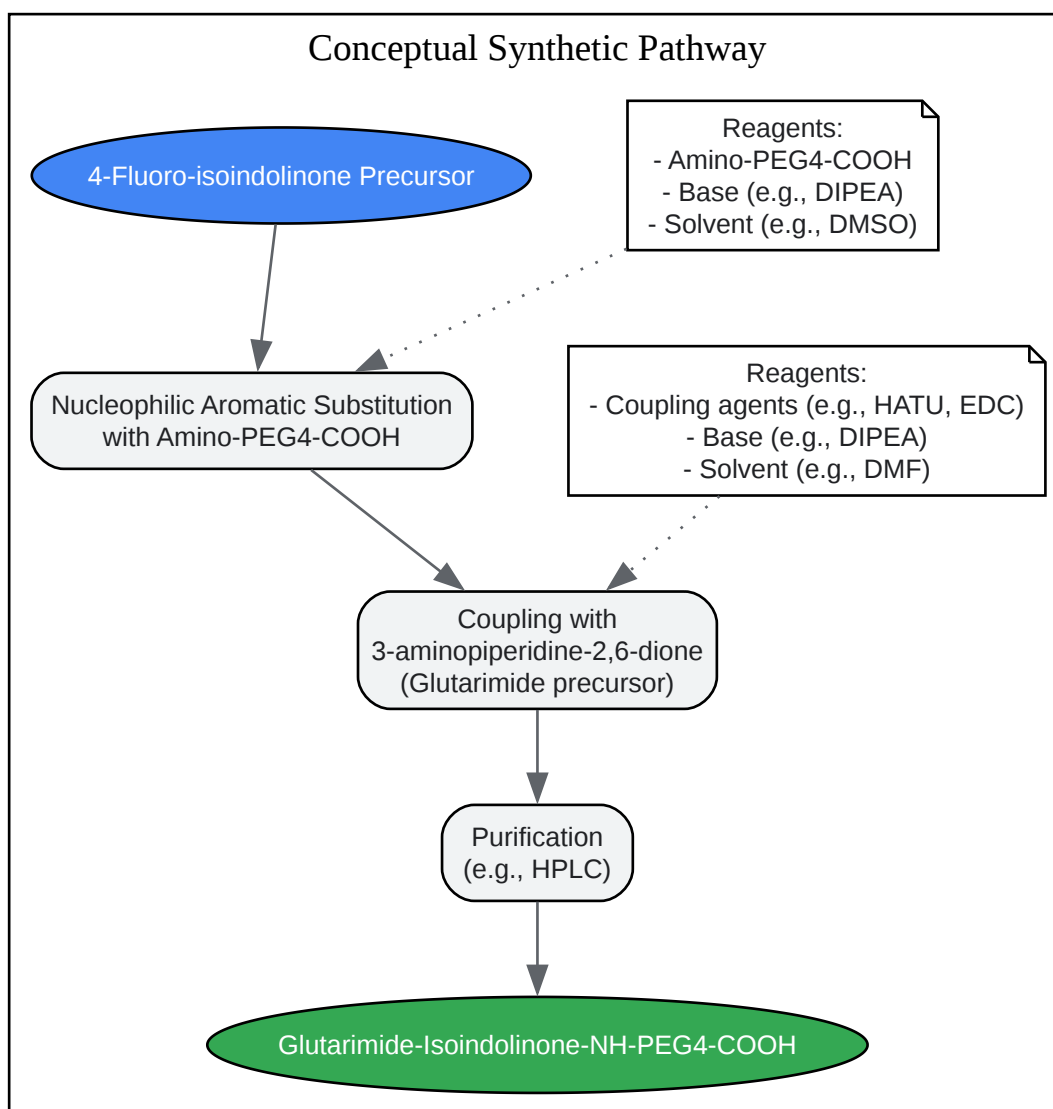
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PROTAC Mechanism of Action

Experimental Protocols

While a specific, detailed synthesis protocol for **Glutarimide-Isoindolinone-NH-PEG4-COOH** is not publicly available, a plausible synthetic route can be devised based on established methods for creating similar PROTAC building blocks. The general approach involves the synthesis of a 4-amino-isoindolinone-glutarimide core, followed by the attachment of the PEG linker.

Proposed Synthesis Workflow

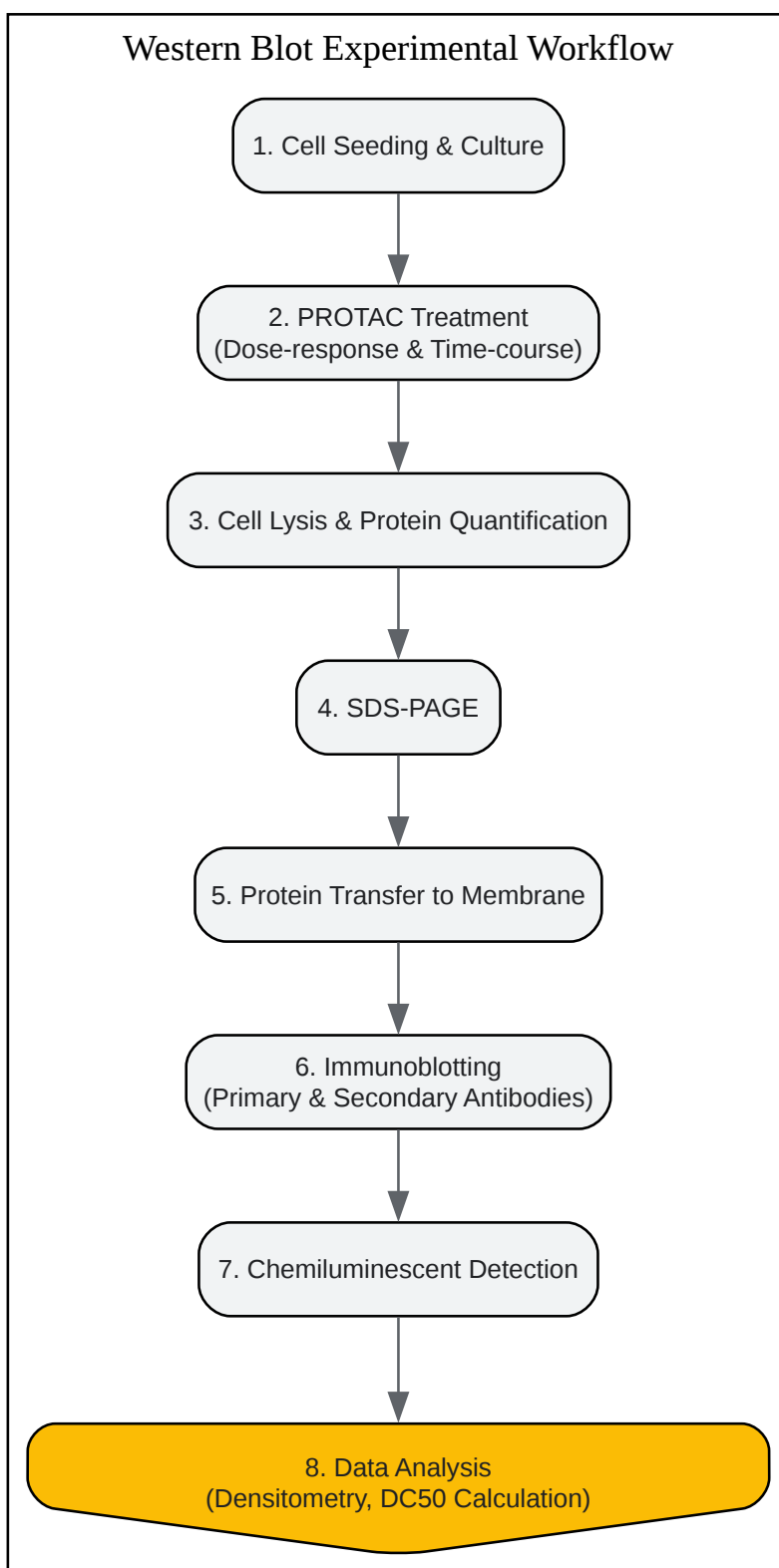


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Conceptual Synthesis Workflow

General Protocol for Western Blot Analysis of Protein Degradation

This protocol outlines the general steps to assess the efficacy of a PROTAC in degrading a target protein.



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Western Blot Workflow

- **Cell Seeding and Treatment:** Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC and for different durations. Include a vehicle control (e.g., DMSO).
- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method like the BCA assay.
- **SDS-PAGE:** Normalize protein concentrations and denature the samples. Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β -actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
- **Detection:** Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands with an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC_{50} (concentration for 50% degradation).

General Protocol for Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays are used to determine the cytotoxic effects of the PROTAC.

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and incubate overnight.
- **Compound Treatment:** Treat cells with serial dilutions of the PROTAC. Include a vehicle control.

- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Reagent Addition:
 - MTT Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solubilization solution.
 - CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
- Signal Detection:
 - MTT: Measure the absorbance using a microplate reader.
 - CellTiter-Glo®: Measure the luminescence using a luminometer.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ (concentration for 50% inhibition of cell growth).

General Considerations for In Vivo Xenograft Model Studies

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of a PROTAC.

- Animal Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-SCID) for the implantation of human cancer cell lines.
- Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing the animals into treatment and control groups.
- PROTAC Formulation and Administration: Develop a suitable vehicle for the PROTAC based on its physicochemical properties. Administer the PROTAC via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

- **Monitoring:** Regularly measure tumor volume and monitor the body weight and overall health of the animals.
- **Endpoint Analysis:** At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., Western blotting to confirm target protein degradation, immunohistochemistry).

This guide provides a foundational understanding of **Glutarimide-Isoindolinone-NH-PEG4-COOH** and its application in PROTAC development. Researchers should adapt and optimize the provided general protocols to suit their specific target protein and experimental systems.

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References

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